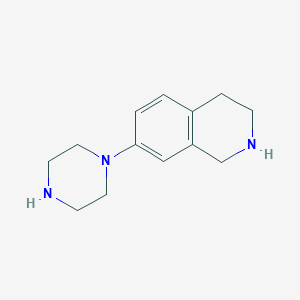

7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1260859-41-3 |

|---|---|

Molecular Formula |

C13H19N3 |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

7-piperazin-1-yl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C13H19N3/c1-2-13(16-7-5-14-6-8-16)9-12-10-15-4-3-11(1)12/h1-2,9,14-15H,3-8,10H2 |

InChI Key |

LPCXVOVKNRPKKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Pyran-2-One Mediated Synthesis

A foundational method involves the ring transformation of 2H-pyran-2-ones with tert-butyl-4-oxopiperidine-1-carboxylate. This reaction proceeds via nucleophilic attack at the C-6 position of the pyran-2-one, followed by acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) group to yield the piperazine-tethered tetrahydroisoquinoline. The protocol achieves yields exceeding 75% under mild conditions (25°C, 12 h), with the Boc group serving as a temporary protective moiety to prevent undesired side reactions.

Table 1: Optimization of Pyran-2-One Ring Transformation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 78 |

| Temperature | 25°C | 82 |

| Acid (Boc removal) | Trifluoroacetic acid | 85 |

Catalytic N-Functionalization Approaches

PdCuZrOx-Catalyzed Methylation

The PdCuZrOx-catalyzed N-methylation of 1,2,3,4-tetrahydroisoquinoline with CO₂/H₂ provides a sustainable route to piperazine derivatives. Under 1.0 MPa CO₂ and 2.5 MPa H₂ at 150°C, the reaction achieves 83% yield over 30 hours. This method eliminates stoichiometric alkylating agents, reducing waste generation.

Mechanistic Insights:

-

CO₂ adsorption on the catalyst surface forms carbonate intermediates.

-

H₂ dissociation generates active hydrogen species.

-

Sequential N-methylation proceeds via imine intermediates, confirmed by in situ IR spectroscopy.

Protective Group-Mediated Synthesis

Boc-Protected Intermediate Strategy

The synthesis of trans-1 (tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate) illustrates the utility of Boc protection. Key steps include:

-

Stereoselective Cyclization: THIQ core formation via Pictet-Spengler reaction.

-

Piperazine Installation: Nucleophilic substitution with Boc-piperazine.

-

Deprotection: Trifluoroacetic acid-mediated Boc cleavage yields trans-2 (60% yield).

Critical Parameters:

-

Sonication during deprotection enhances reaction homogeneity.

-

Na₂CO₃ trituration improves crystalline purity (m.p. 123–125°C).

Industrial-Scale Process Development

Patent-Based Manufacturing Protocols

A patented route for analogous compounds (e.g., brexpiprazole intermediates) employs multi-step sequences involving:

-

Oxidation: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to 7-hydroxyquinolin-2(1H)-one using MnO₂.

-

Alkylation: O-Butylation with 1,4-dibromobutane.

-

Piperazine Coupling: Nucleophilic displacement with 4-(1-benzothiophen-4-yl)piperazine.

Table 2: Scalability Metrics for Industrial Synthesis

| Step | Throughput (kg/batch) | Purity (%) |

|---|---|---|

| Oxidation | 50 | 98.5 |

| Alkylation | 45 | 97.2 |

| Piperazine Coupling | 40 | 96.8 |

Spectroscopic Characterization and Validation

NMR and Mass Spectral Data

-

1H NMR (trans-2): δ 2.46 (s, 3H, N–CH₃), 2.69–2.95 (m, 4H, THIQ–CH₂), 3.59 (s, 2H, piperazine–CH₂).

-

13C NMR: δ 46.01 (piperazine–C), 126.15–134.59 (aromatic carbons).

Comparative Analysis of Methodologies

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pyran-2-One Ring Opening | 85 | 98 | Moderate |

| PdCuZrOx Catalysis | 83 | 95 | High |

| Boc-Protected Synthesis | 60 | 99 | Low |

| Industrial Patent Process | 72 | 97 | High |

Chemical Reactions Analysis

Synthetic Formation via Pictet–Spengler Reaction

The tetrahydroisoquinoline core is classically synthesized via the Pictet–Spengler reaction, where tryptamine derivatives react with aldehydes under acidic conditions. For 7-(piperazin-1-yl) substitution, post-functionalization of the tetrahydroisoquinoline nitrogen with piperazine is typically required.

Key Reaction Data:

Superbase-Induced Intramolecular Cyclization

Lithium-potassium superbases (e.g., LiDA-KOR) promote regioselective deprotonation and cyclization with oxirane derivatives, yielding fused heterocycles :

Example Reaction :

Reactants :

-

N-Oxiranylmethyltetrahydroisoquinoline

-

LiTMP (lithium tetramethylpiperidide)

Conditions :

-

Temperature: −78°C

-

Solvent: Tetrahydrofuran

Products :

-

trans-Pyrrolidinotetrahydroisoquinolines (diastereomeric excess >90%)

-

cis-Azetotetrahydroisoquinolines (via kinetic control)

Deprotection and Functionalization of Piperazine

The piperazine moiety undergoes Boc (tert-butoxycarbonyl) deprotection under acidic conditions, enabling further derivatization :

Reaction Protocol :

| Step | Details |

|---|---|

| Starting Material | trans-1 (Boc-protected piperazine) |

| Reagent | Trifluoroacetic acid |

| Conditions | Sonication for 15 min, followed by neutralization with Na₂CO₃ |

| Product | trans-2 (free piperazine derivative) |

| Yield | 60% |

Phosphonate Addition Reactions

Piperazin-2-one analogs react with phosphoryl chloride (POCl₃) to form bisphosphonates, demonstrating the nucleophilic reactivity of the piperazine nitrogen :

Reaction Pathway :

-

Enamine Formation : Keto-enol tautomerization under POCl₃.

-

Phosphite Addition : Produces cis- or trans-bisphosphonates.

-

Hydrolysis : Yields phosphonic acids (e.g., compounds 12 , 13 ).

Key Outcomes :

-

cis-Bisphosphonate (10 ) and trans-bisphosphonate (11 ) isolated.

Nucleophilic Substitution at Piperazine

The secondary amines in piperazine participate in alkylation and arylation reactions. For example:

Alkylation Protocol :

Applications :

Reductive Amination

Used to introduce substituents to the tetrahydroisoquinoline nitrogen:

Example :

Reactants :

-

Isoquinoline precursor (68 )

-

Chiral catalyst: (R,R)-RuTsDPEN (69 )

Conditions :

-

Asymmetric transfer hydrogenation (ATH)

-

Reductive amination with NaBH₃CN

Outcome :

Scientific Research Applications

Central Nervous System Disorders

One of the most significant applications of 7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline is in the treatment of central nervous system disorders. Research indicates that compounds with similar structures can act as antagonists of the histamine H3 receptor. This modulation can enhance the synthesis and release of neurotransmitters such as histamine, which may improve cognitive processes and wakefulness. Potential therapeutic uses include:

- Alzheimer's Disease

- Parkinson's Disease

- Schizophrenia

- Attention Deficit Hyperactivity Disorder (ADHD)

- Cognitive Impairment .

Antidepressant Activity

Recent studies have demonstrated that derivatives of this compound exhibit antidepressant properties. In a study replacing components of lead compounds with tetrahydroisoquinoline structures, several new compounds showed high affinities for serotonin receptors (5-HT1A) and sigma receptors. These compounds may provide new avenues for developing antidepressants with improved efficacy and safety profiles .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A series of novel tetrahydroisoquinoline derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. This suggests that this compound could be explored further for its potential as an antimicrobial agent .

Cancer Treatment

Research indicates that tetrahydroisoquinoline-based compounds can be utilized in cancer therapies. Specifically, they have been studied for their effects on estrogen receptor-positive cancers. The compounds may exhibit selective estrogen receptor downregulation (SERD) activity, making them potential candidates for treating breast cancer and other estrogen-related disorders .

Synthesis and Structural Variations

The synthesis of this compound can lead to various structural analogs that may enhance its pharmacological properties. For example:

| Compound | Biological Activity | Affinity (Ki) |

|---|---|---|

| Compound 15 | High affinity for 5-HT1A | <20 nmol/L |

| Compound 27 | High affinity for σ1 receptor | 0.27 nmol/L |

These modifications can significantly influence the compound's effectiveness against specific biological targets .

Anti-SARS-CoV-2 Activity

Recent research highlighted the anti-SARS-CoV-2 activity of novel tetrahydroisoquinoline derivatives. One compound demonstrated superior efficacy in inhibiting viral replication in cell cultures compared to others tested . This suggests potential applications in antiviral drug development.

Neuroprotective Effects

Studies have indicated that tetrahydroisoquinolines can cross the blood-brain barrier and may have neuroprotective effects relevant to neurodegenerative diseases like Parkinson's disease . This property enhances their therapeutic potential in treating conditions characterized by neuronal degeneration.

Mechanism of Action

The mechanism of action of 7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby disrupting cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Sulfonamide-Substituted Derivatives

- 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661): Activity: Potent inhibitor of phenylethanolamine N-methyltransferase (PNMT; Ki = 0.55 µM) with 180-fold selectivity over α2-adrenoceptors (α2 Ki = 100 µM) . Key Feature: The acidic hydrogen of the sulfonamide group is critical for selectivity. Methylation (e.g., compound 5) or substitution with electron-withdrawing groups reduces PNMT affinity and increases α2-adrenoceptor binding . Comparison: Unlike the basic piperazine group in 7-(Piperazin-1-yl)-tetrahydroisoquinoline, the sulfonamide’s acidity enhances selectivity for PNMT, suggesting divergent therapeutic applications (e.g., hypertension vs. psychiatric disorders).

- N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide: Structure: Features a sulfonamide linked to a 4-chlorophenyl group at position 7.

Piperazine-Linked Derivatives

- Arylpiperazine-Tetrahydroisoquinoline Hybrids (Compounds 16–18, 21–22): Activity: Designed as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors for antidepressant effects . Key Feature: Piperazine is connected via an ethyl spacer (e.g., compound 16: 2-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethyl)-tetrahydroisoquinoline). Comparison: The ethyl spacer in these compounds likely enhances flexibility and receptor engagement, whereas direct piperazine substitution at position 7 in 7-(Piperazin-1-yl)-tetrahydroisoquinoline may favor tighter binding to flat binding pockets (e.g., HDACs or PPARγ) .

Halogen-Substituted Derivatives

- 7/8-Halo-Tetrahydroisoquinolines: Activity: Inhibitors of PNMT (e.g., 7-chloro and 7-fluoro derivatives) with IC50 values in the micromolar range . Key Feature: Halogens enhance electron-withdrawing effects, stabilizing enzyme-inhibitor complexes.

Hydroxamic Acid Derivatives

- Tetrahydroisoquinoline-3-carboxylic Acid Hydroxamates (e.g., compound 7d): Activity: Potent HDAC8 inhibitors (IC50 = mid-nM) with antitumor efficacy in xenograft models . Key Feature: Hydroxamic acid chelates zinc in HDAC active sites. Comparison: The piperazine group in 7-(Piperazin-1-yl)-tetrahydroisoquinoline lacks metal-chelating capacity, suggesting HDAC inhibition is unlikely unless paired with additional pharmacophores.

PPARγ-Partial Agonists

- (E)-7-[2-(Cyclopent-3-enyl)-5-methyloxazol-4-ylmethoxy]-6-(1H-tetrazol-5-yl)-tetrahydroisoquinoline (20g): Activity: Selective PPARγ partial agonist (EC50 = 13 nM) with antidiabetic effects in vivo . Key Feature: An acidic tetrazole group at position 6 stabilizes PPARγ binding.

Data Tables

Table 1: Pharmacological Comparison of Tetrahydroisoquinoline Derivatives

*Inferred from structural analogs in evidence.

Biological Activity

7-(Piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral, antibacterial, and anticancer activities, supported by recent research findings and case studies.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. For instance, a study synthesized two novel compounds based on this structure which demonstrated potent anti-SARS-CoV-2 activity. The compound trans-1 showed a half-maximal effective concentration (EC50) of 3.15 μM and a selective index (SI) exceeding 63.49 in Vero E6 cells. In comparison, another compound (trans-2 ) exhibited an EC50 of 2.78 μM with an SI > 71.94 in Calu-3 human lung cells .

Table 1: Antiviral Activity of Tetrahydroisoquinoline Derivatives

| Compound | EC50 (μM) | Selective Index |

|---|---|---|

| trans-1 | 3.15 | >63.49 |

| trans-2 | 2.78 | >71.94 |

The mechanism of action for trans-1 primarily involves inhibiting post-entry viral replication, differing from traditional antiviral agents like chloroquine that inhibit viral entry .

2. Antibacterial Activity

The antibacterial properties of tetrahydroisoquinoline derivatives have been evaluated against various bacterial strains. A study reported that certain derivatives exhibited marked activity against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus .

Table 2: Antibacterial Activity of Tetrahydroisoquinoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 14 |

| Compound B | S. aureus | 17 |

| Compound C | B. subtilis | 15 |

These findings suggest that modifications to the piperazine moiety can enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .

3. Anticancer Activity

The anticancer potential of this compound has also been explored extensively. A variety of derivatives have been synthesized and tested against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, some compounds exhibited IC50 values below 25 μM, indicating potent anti-proliferative effects .

Table 3: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | HepG-2 | <25 |

| Compound E | MCF-7 | <25 |

| Compound F | PC-3 | >50 |

The structural modifications in these compounds were found to significantly influence their anticancer activity, emphasizing the importance of chemical design in enhancing therapeutic effects .

4. Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of tetrahydroisoquinoline derivatives:

- Case Study on SARS-CoV-2 Inhibition : The study demonstrated that trans-1 effectively inhibited SARS-CoV-2 replication in vitro with a mechanism distinct from traditional antivirals like chloroquine .

- Antibacterial Screening : A comprehensive screening revealed that certain tetrahydroisoquinoline derivatives were particularly effective against multidrug-resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Basic: What are the standard synthetic methodologies for 7-(piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline, and how are intermediates characterized?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline can react with piperazine analogues under acidic or catalytic conditions. In one protocol, 1,2,3,4-tetrahydroquinoline intermediates are treated with piperidin-4-one derivatives using sodium triacetoxyborohydride (STAB) as a reducing agent in acetic acid. The crude product is purified via column chromatography, yielding compounds as oils or solids . Key intermediates are characterized using NMR (e.g., δ 1.5–2.5 ppm for piperazine protons) and ESI-MS for molecular weight confirmation .

Basic: How is structural purity ensured during the synthesis of piperazine-substituted tetrahydroisoquinoline derivatives?

Answer:

Purity is validated through orthogonal analytical methods:

- Chromatography : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials and byproducts .

- Spectroscopy : NMR identifies positional isomers (e.g., distinguishing 6- vs. 7-substituted derivatives via aromatic proton splitting patterns).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]) and detects halogenated impurities (e.g., brominated byproducts from NBS reactions) .

Advanced: What experimental strategies are used to analyze metal-binding interactions of piperazine-tetrahydroisoquinoline complexes?

Answer:

Metal coordination studies employ:

- Potentiometry : To determine stability constants (logK) of metal-ligand complexes (e.g., Ni or Cu) by pH titration .

- Calorimetry : Measures enthalpy changes (ΔH) during complexation, revealing entropy-driven vs. enthalpy-driven binding mechanisms .

- UV-Vis Spectroscopy : Identifies d-d transition bands (e.g., λ~600 nm for Cu) to infer geometry (tetrahedral vs. square planar) .

Advanced: How can structure-activity relationships (SAR) be explored for piperazine-tetrahydroisoquinoline derivatives in biological assays?

Answer:

SAR studies involve:

- Positional Isomerism : Compare 6- vs. 7-substituted derivatives (e.g., altering steric hindrance in receptor binding pockets) .

- Piperazine Modifications : Introduce methyl groups (e.g., 1-methylpiperazine) to assess how alkylation impacts solubility or target affinity .

- Functional Group Additions : Halogenation (e.g., bromine at C6) to probe electronic effects on reactivity or metabolic stability .

Advanced: How should researchers resolve contradictions in biological activity data for structurally similar derivatives?

Answer:

Contradictions arise from variable experimental conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks : Standardize assay protocols (e.g., fixed pH for metal-dependent enzymes) .

- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., N-oxide derivatives from oxidation) that may skew activity .

- Cross-Validation : Combine biochemical assays (e.g., enzyme inhibition) with biophysical methods (e.g., SPR for binding kinetics) to confirm target engagement .

Advanced: What computational methods support the design of piperazine-tetrahydroisoquinoline derivatives with enhanced selectivity?

Answer:

- Docking Simulations : Predict binding poses in target proteins (e.g., GPCRs) using software like AutoDock or Schrödinger. Focus on piperazine’s flexibility to occupy hydrophobic pockets.

- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups at C7) on ligand-receptor interactions.

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetically feasible designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.